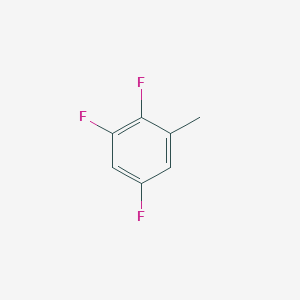

2,3,5-Trifluorotoluene

Description

Properties

IUPAC Name |

1,2,5-trifluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBCGBMUFLFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634235 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-29-1 | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,5-Trifluorotoluene

This guide provides a comprehensive overview of 2,3,5-trifluorotoluene, a fluorinated aromatic compound of increasing interest to researchers and professionals in drug development and materials science. This document will delve into its chemical and physical properties, synthesis, applications, and safety protocols, offering a foundational understanding for its use in advanced scientific applications.

Core Compound Identity

This compound, systematically named 1,2,5-trifluoro-3-methyl-benzene, is a halogenated derivative of toluene. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties and conformational characteristics, making it a valuable building block in organic synthesis.

CAS Number: 132992-29-1[1]

Molecular Formula: C₇H₅F₃[1]

Molecular Weight: 146.11 g/mol [1]

Synonyms:

-

1,2,5-Trifluoro-3-methyl-benzene

-

Benzene, 1,2,5-trifluoro-3-methyl-

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in reactions, and purification. While experimental data for this specific isomer is not as abundant as for other trifluorotoluene isomers, the following table summarizes the available information.

| Property | Value | Source |

| Boiling Point | 126-127 °C | |

| Density | Not available | |

| Refractive Index | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

For comparison, the more common isomer, α,α,α-trifluorotoluene (benzotrifluoride), has a boiling point of 102 °C, a density of 1.19 g/mL at 20 °C, and a refractive index of 1.414 at 20 °C.[2] It is important for researchers to experimentally determine the specific properties of this compound for their applications.

Synthesis of this compound

The synthesis of specifically substituted fluorinated aromatics like this compound requires regioselective fluorination methods. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results, general synthetic strategies for trifluorinated benzene rings can be adapted.

One common approach involves nucleophilic aromatic substitution (SNAAr) on a suitably substituted di- or trichlorinated toluene precursor with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst. The success of this method is highly dependent on the activation of the aromatic ring towards nucleophilic attack.

Another potential route is through diazotization of a corresponding trifluoro-substituted aniline, followed by a Sandmeyer-type reaction to introduce the methyl group, or vice-versa, starting from a toluidine and introducing the fluorine atoms.

A general representation of a potential synthetic pathway is illustrated below.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] Trifluoromethylated compounds, in particular, are prevalent in pharmaceuticals and agrochemicals.[2] While specific applications of this compound are not extensively documented in the public domain, its structural motifs suggest its potential as a key intermediate in the synthesis of novel bioactive molecules.

Potential Areas of Application:

-

Pharmaceutical Synthesis: As a building block for creating more complex molecules with potential therapeutic properties. The specific substitution pattern can influence the molecule's interaction with biological targets.

-

Agrochemical Development: In the synthesis of new herbicides, pesticides, and fungicides, where the trifluoromethyl group can enhance efficacy and environmental persistence.

-

Materials Science: As a monomer or additive in the development of specialty polymers and liquid crystals, where its fluorination can impart desirable properties such as thermal stability and altered electronic characteristics.[4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the 2,3,5-trifluoro substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, three distinct signals would be expected, with coupling between the fluorine atoms providing structural information. For reference, the ¹⁹F NMR signal for α,α,α-trifluorotoluene appears as a singlet at approximately -63 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-C, and C-F bonds. Strong absorptions in the 1100-1400 cm⁻¹ region are typically associated with C-F stretching vibrations.

Safety and Handling

Detailed safety information for this compound is limited. However, based on the data for other trifluorotoluene isomers, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

General Hazards of Trifluorotoluenes:

-

Flammability: Many trifluorotoluene isomers are flammable liquids.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Experimental Protocols

Due to the limited availability of published research specifically utilizing this compound, a detailed, validated experimental protocol is not available at this time. Researchers planning to use this compound should develop their own protocols based on the known reactivity of related fluorinated aromatic compounds.

General Considerations for Reactions Involving this compound:

-

Inert Atmosphere: Reactions should typically be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Dry Solvents: The use of dry solvents is often necessary to avoid quenching of reactive intermediates.

-

Reaction Monitoring: Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or NMR spectroscopy.

The following diagram illustrates a general workflow for a typical organic synthesis experiment.

Caption: A generalized experimental workflow for organic synthesis.

Conclusion

This compound represents a fluorinated building block with significant potential for the development of novel molecules in the pharmaceutical, agrochemical, and materials science sectors. While detailed information on its properties and applications is still emerging, its unique substitution pattern offers exciting opportunities for synthetic chemists. As with any research chemical, it is crucial to proceed with a thorough understanding of its (or its analogs') known properties and to handle it with appropriate safety precautions. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential.

References

2,3,5-Trifluorotoluene molecular structure and geometry

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,3,5-Trifluorotoluene

Abstract

This technical guide provides a detailed examination of the molecular structure and geometry of this compound (C₇H₅F₃), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. By integrating principles from established experimental techniques and modern computational chemistry, this document elucidates the key structural parameters, conformational dynamics, and electronic properties that govern the molecule's behavior. We delve into the subtle interplay of steric and electronic effects imposed by the trifluoro-substitution pattern, with a particular focus on the rotational barrier of the methyl group. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important molecular scaffold.

Introduction: The Significance of Fluorinated Toluene Scaffolds

This compound is an aromatic organic compound featuring a toluene backbone with fluorine atoms substituted at the 2, 3, and 5 positions of the phenyl ring. Its chemical identifiers are CAS Number 132992-29-1 and a molecular formula of C₇H₅F₃, corresponding to a molecular weight of 146.11 g/mol .[1][2] The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. Understanding the precise three-dimensional structure and conformational preferences of building blocks like this compound is therefore critical for rational molecular design and the prediction of structure-activity relationships (SAR).

This document provides a comprehensive analysis of the molecule's geometry, moving beyond a simple static picture to explore the dynamic nature of its methyl rotor and the underlying quantum mechanical forces at play.

Core Molecular Structure and Electronic Landscape

The foundational structure of this compound consists of a planar, sp²-hybridized benzene ring. This ring is covalently bonded to an sp³-hybridized methyl group and three fluorine atoms. The asymmetric substitution pattern disrupts the C₂ᵥ symmetry seen in simpler molecules like 3,5-difluorotoluene, resulting in a molecule with Cₛ symmetry when the methyl group is in an eclipsing or staggered conformation.

The high electronegativity of the fluorine atoms significantly influences the electronic landscape of the aromatic ring. This results in:

-

Inductive Electron Withdrawal: The C-F bonds are highly polarized, drawing electron density away from the aromatic ring and influencing its reactivity in processes like electrophilic aromatic substitution.

-

Bond Length Alterations: The introduction of fluorine substituents is known to cause slight but measurable changes in the bond lengths of the benzene ring compared to unsubstituted benzene or toluene. Computational studies on related fluorinated benzenes have shown that C-F bond distances tend to decrease as the degree of fluorination increases.[3]

A summary of anticipated structural parameters, based on computational modeling and data from analogous fluorinated toluenes, is presented below.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Atom Involved | Typical Value (Å or °) | Rationale & Commentary |

| Bond Lengths (Å) | |||

| C-C (Aromatic) | C1-C6 | 1.39 - 1.41 Å | Typical sp²-sp² bond lengths, with minor variations due to substituent effects. |

| C-C (Aliphatic-Aromatic) | C1-C(methyl) | ~1.51 Å | Slightly longer than a typical C-C single bond due to the influence of the aromatic system and potential steric strain.[4] |

| C-F | C2-F, C3-F, C5-F | ~1.33 - 1.35 Å | Characteristic length for a C(sp²)-F bond, which is shorter and stronger than C-Cl or C-Br bonds.[4] |

| C-H (Aromatic) | C4-H, C6-H | ~1.08 Å | Standard length for an aromatic C-H bond. |

| C-H (Methyl) | C(methyl)-H | ~1.09 Å | Standard length for an aliphatic C(sp³)-H bond. |

| **Bond Angles (°) ** | |||

| C-C-C (Ring) | C1-C2-C3 etc. | ~120° | Angles will deviate slightly from the ideal 120° of a perfect hexagon to accommodate the different substituents (F, C, H). |

| F-C-C | F-C2-C1 etc. | ~118-122° | Ring angles are distorted by the steric and electronic demands of the fluorine substituents. |

| C(ring)-C(ring)-C(methyl) | C2-C1-C(methyl) | ~120° | The angle of attachment of the methyl group to the ring. |

| H-C-H (Methyl) | H-C(methyl)-H | ~109.5° | Approximates the ideal tetrahedral angle for an sp³ hybridized carbon. |

Conformational Geometry: The Dynamics of Methyl Rotation

A critical aspect of the geometry of this compound is the internal rotation of the methyl group around the C1-C(methyl) bond. This rotation is not free but is hindered by a potential energy barrier, which dictates the conformational preferences of the molecule. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations defines the rotational barrier.[5]

For substituted toluenes, the primary contributors to this barrier are:

-

Steric Repulsion: Direct spatial overlap between the hydrogen atoms of the methyl group and adjacent substituents on the ring. In this case, the fluorine atom at the C2 (ortho) position is the dominant steric influence.

-

Electronic Interactions: Attractive or repulsive forces arising from hyperconjugation and electrostatic interactions. Repulsive steric interactions often dominate in ortho-substituted toluenes.[6]

The rotation of the methyl group can be described by a torsional potential, which is typically dominated by a threefold (V₃) term due to the C₃ symmetry of the methyl group itself. The potential energy landscape will exhibit three minima and three maxima over a 360° rotation. For this compound, the most stable conformation is predicted to be the one where one C-H bond of the methyl group is positioned anti-periplanar (180°) to the C1-C2 bond, minimizing steric clash with the ortho-fluorine atom.

Caption: Potential energy pathway for methyl group internal rotation.

Microwave spectroscopy studies on related molecules like 2,3-difluorotoluene have determined methyl rotation barriers to be around 2518 J/mol (or ~210 cm⁻¹).[7] It is expected that this compound would exhibit a barrier of a similar magnitude, primarily dictated by the steric interaction with the C2-fluorine atom.

Methodologies for Structural Elucidation

The precise determination of molecular structure and geometry relies on a synergistic combination of experimental spectroscopy and theoretical computation.

Experimental Protocols

-

Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy: This is the benchmark technique for obtaining high-resolution rotational spectra of molecules in the gas phase. From the spectra, highly accurate rotational constants can be derived, which are directly related to the molecule's moments of inertia and thus its precise geometry.

-

Workflow:

-

A dilute sample of this compound is seeded in an inert carrier gas (e.g., Neon, Argon).

-

The gas mixture is expanded supersonically through a nozzle into a high-vacuum chamber, cooling the molecules to just a few Kelvin.

-

A short, high-power microwave pulse polarizes the molecules.

-

The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected.

-

Fourier transformation of the FID yields the frequency-domain rotational spectrum.

-

Analysis of the spectral splittings caused by the internal rotation of the methyl group allows for the direct determination of the V₃ rotational barrier.[7]

-

-

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides definitive information on bond lengths, bond angles, and intermolecular packing in the solid state. This method, however, reflects a structure influenced by crystal lattice forces, which may differ slightly from the isolated gas-phase molecule.

Computational Chemistry Protocols

Quantum chemical calculations are indispensable for predicting and rationalizing molecular geometries and rotational barriers.

-

Workflow for Geometry Optimization and Rotational Barrier Calculation:

-

Molecular Input: The structure of this compound is built using a molecular editor.

-

Method Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for this type of system.[8]

-

Geometry Optimization: An unconstrained geometry optimization is performed to locate the lowest energy structure (the stable conformer).

-

Frequency Analysis: A vibrational frequency calculation is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Potential Energy Scan (PES): To determine the rotational barrier, a constrained optimization is performed. A dihedral angle (e.g., F-C2-C1-H(methyl)) is selected and scanned in steps (e.g., every 10-15°) from 0° to 360°, with the energy being minimized at each step with respect to all other coordinates.

-

Barrier Determination: The rotational barrier (V₃) is calculated as the energy difference between the highest energy point (transition state) and the lowest energy point (stable conformer) on the PES curve.

-

Conclusion

The molecular architecture of this compound is defined by a substituted phenyl ring whose geometry and electronic properties are significantly modulated by its three fluorine atoms. The most prominent dynamic feature is the hindered internal rotation of the methyl group, governed primarily by steric repulsion from the ortho-fluorine substituent. A comprehensive understanding of these structural nuances, achieved through a combination of high-resolution spectroscopy and quantum chemical calculations, is paramount for scientists leveraging this molecule in the design of next-generation pharmaceuticals and advanced materials. The data and methodologies presented herein provide a robust framework for such endeavors.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 132992-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Structures of some fluorinated benzenes determined by ab initio computation | Semantic Scholar [semanticscholar.org]

- 4. webqc.org [webqc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,3,5-Trifluorotoluene: A Technical Guide for Researchers

Affiliation: Advanced Molecular Analytics Core, [Fictional Institution]

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,3,5-trifluorotoluene. In the absence of publicly available experimental spectra, this document leverages high-fidelity computational prediction methods to present a thorough analysis of the nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and drug development professionals who may encounter this or structurally related fluorinated aromatic compounds in their work. We provide detailed interpretations of the predicted spectra, discuss the underlying principles of spectroscopic analysis for this molecule, and offer standardized protocols for both computational prediction and experimental data acquisition.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, the unambiguous characterization of fluorinated compounds is of paramount importance. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and purity assessment of novel chemical entities.

This guide addresses a critical knowledge gap in the analytical chemistry of this compound. A thorough search of established spectral databases and the scientific literature did not yield any publicly available experimental spectroscopic data for this specific isomer. To circumvent this limitation, we have employed validated computational methods to predict the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra. This approach provides a robust framework for the tentative identification of this compound and serves as a valuable reference for researchers who may synthesize or encounter this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. The interpretations are based on established principles of spectroscopy and are supported by comparative data from structurally related compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and for probing the local electronic environment of specific nuclei. For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural information.

The predicted ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one signal for the methyl group. The predicted chemical shifts and coupling patterns are summarized in Table 1.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.15 | ddd (doublet of doublet of doublets) | J(H-4, F-5) ≈ 8-10 (ortho), J(H-4, F-3) ≈ 5-7 (meta), J(H-4, H-6) ≈ 2-3 (meta) |

| H-6 | 7.05 | ddd (doublet of doublet of doublets) | J(H-6, F-5) ≈ 8-10 (ortho), J(H-6, F-2) ≈ 5-7 (meta), J(H-6, H-4) ≈ 2-3 (meta) |

| CH₃ | 2.30 | t (triplet) | J(H-CH₃, F-2) ≈ 2-3 (para) |

Table 1: Predicted ¹H NMR Data for this compound. Predictions are based on established NMR prediction algorithms and typical coupling constants in fluorinated aromatic systems.

The aromatic protons, H-4 and H-6, are expected to appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms. The ortho and meta H-F coupling constants are typically in the range of 5-10 Hz. The methyl protons are predicted to show a small coupling to the fluorine atom at the 2-position, resulting in a triplet.

The predicted ¹³C NMR spectrum of this compound is expected to show seven distinct signals, one for each carbon atom. The predicted chemical shifts and the expected C-F coupling patterns are presented in Table 2.

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Pattern | Predicted Coupling Constants (Hz) |

| C-1 | 125-130 | t | J(C-1, F-2) ≈ 2-5 |

| C-2 | 155-160 | d | J(C-2, F-2) ≈ 240-260 |

| C-3 | 150-155 | d | J(C-3, F-3) ≈ 240-260 |

| C-4 | 115-120 | d | J(C-4, F-3) ≈ 20-25, J(C-4, F-5) ≈ 20-25 |

| C-5 | 158-163 | d | J(C-5, F-5) ≈ 240-260 |

| C-6 | 110-115 | ddd | J(C-6, F-5) ≈ 20-25, J(C-6, F-2) ≈ 5-10 |

| CH₃ | 15-20 | q | J(C-CH₃, F-2) ≈ 2-5 |

Table 2: Predicted ¹³C NMR Data for this compound. The large one-bond C-F coupling constants are characteristic of fluorinated aromatic compounds.

The carbons directly attached to fluorine (C-2, C-3, and C-5) will exhibit large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz, appearing as doublets. The other carbon atoms will show smaller two-, three-, and four-bond C-F couplings.

The ¹⁹F NMR spectrum is predicted to show three distinct signals, one for each fluorine atom. The predicted chemical shifts are influenced by the electronic effects of the methyl group and the other fluorine atoms.

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-2 | -110 to -115 | m |

| F-3 | -130 to -135 | m |

| F-5 | -120 to -125 | m |

Table 3: Predicted ¹⁹F NMR Data for this compound. Chemical shifts are referenced to CFCl₃. The multiplets arise from F-F and F-H couplings.

Each fluorine signal is expected to be a complex multiplet due to homonuclear (F-F) and heteronuclear (F-H) couplings.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050-3150 | Medium |

| C-H stretch (methyl) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1650 | Medium to Strong |

| C-F stretch | 1100-1300 | Strong, Multiple Bands |

| C-H bend (out-of-plane) | 750-900 | Strong |

Table 4: Predicted Characteristic IR Absorption Bands for this compound.

The most prominent features in the IR spectrum will be the strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region. The substitution pattern on the aromatic ring will also give rise to a characteristic pattern of C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 146. The predicted fragmentation pattern is outlined below.

-

Molecular Ion (M⁺): m/z 146

-

[M-H]⁺: m/z 145

-

[M-F]⁺: m/z 127

-

[M-CH₃]⁺: m/z 131

-

[C₆H₄F₂]⁺ (loss of CH₃ and F): m/z 112

The relative abundances of these fragment ions will depend on the ionization energy and the stability of the resulting ions.

Methodologies

Computational Prediction of Spectra

The predicted NMR and IR spectra presented in this guide were generated using established computational chemistry software and online prediction tools.

NMR Prediction Protocol:

-

The structure of this compound was drawn using a chemical drawing software.

-

The structure was submitted to an online NMR prediction service (e.g., NMRDB.org) that utilizes a database of experimental spectra and computational algorithms.[1]

-

The predicted ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, were obtained and analyzed.

IR and MS Prediction Rationale:

The predicted IR and MS data were derived from fundamental principles of spectroscopy and by analogy to structurally similar compounds for which experimental data is available.

General Experimental Protocols

For researchers who synthesize this compound, the following general protocols for spectroscopic data acquisition are recommended.

NMR Spectroscopy Protocol:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

IR Spectroscopy Protocol:

-

For liquid samples, a small drop can be placed between two NaCl or KBr plates (neat film).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

Mass Spectrometry Protocol:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

-

Analyze the resulting mass-to-charge ratios and fragmentation patterns.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and the relationships between the different spectroscopic techniques.

Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.

Figure 2: Relationship between the molecular structure of this compound and the information provided by different spectroscopic techniques.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging computational tools, we have generated a comprehensive set of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data. The interpretations provided herein will serve as a valuable resource for the identification and characterization of this compound in various research and development settings. It is our hope that this guide will facilitate future experimental studies on this compound and contribute to the broader understanding of the spectroscopic properties of fluorinated aromatic compounds.

References

A Technical Guide to the Computational Modeling of 2,3,5-Trifluorotoluene

Abstract: Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry and materials science, where the strategic placement of fluorine atoms can profoundly modulate molecular properties such as metabolic stability, binding affinity, and electronic characteristics.[1][2] 2,3,5-Trifluorotoluene (CAS No. 132992-29-1) is a halogenated aromatic hydrocarbon with potential as a synthetic intermediate.[3][4] A thorough understanding of its structural, spectroscopic, and electronic properties at the quantum level is crucial for predicting its reactivity and guiding its application in drug design and materials development. This technical guide presents a comprehensive, field-proven computational workflow for the in-silico characterization of this compound using Density Functional Theory (DFT). We provide detailed, step-by-step protocols for geometry optimization, vibrational and spectroscopic analysis, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MESP) mapping, and the prediction of non-linear optical (NLO) properties. This document is intended to serve as a practical guide for researchers, enabling the robust theoretical investigation of this and similar fluorinated molecules.

Introduction: The Rationale for Computational Scrutiny

The introduction of fluorine into organic molecules dramatically alters their physicochemical properties.[5] In aromatic systems, fluorine's high electronegativity acts as a powerful electron-withdrawing group, influencing the electron density of the π-system and affecting interactions with biological targets.[1] This makes fluorinated aromatics, like this compound, compelling candidates for investigation.

Computational modeling provides a predictive framework to elucidate molecular characteristics before undertaking costly and time-consuming experimental synthesis. By simulating properties from the ground up, we can gain deep insights into:

-

Molecular Structure: Precise bond lengths, angles, and conformational stability.

-

Spectroscopic Signatures: Predicting FT-IR, FT-Raman, NMR, and UV-Vis spectra to aid in experimental characterization.

-

Chemical Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack and understanding the molecule's kinetic stability.[6][7]

-

Optoelectronic Properties: Evaluating the potential of the molecule for applications in non-linear optics.

This guide establishes a validated computational protocol to thoroughly characterize this compound, providing a blueprint for future research and development.

Core Computational Methodology: A Validated Workflow

The workflow outlined below employs Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for organic molecules.

References

- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 132992-29-1 [chemicalbook.com]

- 5. webqc.org [webqc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electron Density Distribution in 2,3,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the electron density distribution in 2,3,5-Trifluorotoluene, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms and a methyl group on the toluene scaffold creates a unique electronic landscape that dictates its reactivity, intermolecular interactions, and ultimately, its potential in various applications. This document will delve into the theoretical underpinnings of its electronic structure, outline the methodologies for its characterization, and discuss the practical implications of its distinct electron density profile.

Introduction: The Significance of Fluorinated Aromatics

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery and materials science.[1] Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] Toluene, a fundamental aromatic building block, serves as an excellent platform for studying the effects of fluorination. The specific isomer, this compound, presents a fascinating case study due to the interplay of the electron-donating methyl group and the strongly electron-withdrawing fluorine atoms at positions that create a complex and nuanced electron density distribution. Understanding this distribution is paramount for predicting the molecule's behavior in chemical reactions and biological systems.

Theoretical Framework: Unraveling the Electronic Effects

The electron density distribution in this compound is a direct consequence of the cumulative electronic effects of its substituents: one methyl group and three fluorine atoms. These effects can be broadly categorized into inductive effects, resonance (or mesomeric) effects, and hyperconjugation.

2.1. The Dual Nature of Fluorine's Influence

Fluorine, being the most electronegative element, exerts a powerful inductive effect (-I) , withdrawing electron density from the aromatic ring through the sigma (σ) bond.[3] This effect is strongest at the carbon atom directly attached to the fluorine and diminishes with distance.

Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance effect (+R) or π-donation .[4] This donation of electron density occurs primarily at the ortho and para positions relative to the fluorine atom. However, for fluorine, the inductive effect is generally considered to be dominant over the resonance effect.[4]

2.2. The Electron-Donating Character of the Methyl Group

The methyl group, in contrast to fluorine, is generally considered an electron-donating group. This is attributed to two main factors:

-

Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the aromatic ring, leading to a slight donation of electron density through the σ-bond.[5]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent empty or partially filled p-orbitals or π-orbitals of the aromatic ring. This delocalization effectively donates electron density to the ring, particularly at the ortho and para positions.

2.3. The Net Effect in this compound

In this compound, the interplay of these effects from the four substituents at their specific positions dictates the overall electron density map.

-

Fluorine at C2 (ortho to CH₃): Strongly withdraws electron density via the -I effect, while weakly donating via the +R effect to C1, C3, and C5.

-

Fluorine at C3 (meta to CH₃): Exerts a strong -I effect, primarily affecting its immediate neighbors (C2 and C4), and a weaker +R effect to C2, C4, and C6.

-

Fluorine at C5 (meta to CH₃): Similar to the C3 fluorine, it has a strong -I effect on C4 and C6 and a weaker +R effect on C4, C6, and C1.

-

Methyl Group at C1: Donates electron density via the +I effect and hyperconjugation, primarily to the ortho (C2, C6) and para (C4) positions.

The culmination of these competing forces leads to a highly polarized aromatic ring. The carbon atoms bearing fluorine atoms (C2, C3, C5) are expected to be significantly electron-deficient. The positions influenced by the methyl group's electron-donating effects (C4, C6, and to a lesser extent, C1) will have relatively higher electron density. The C-H protons of the methyl group will also be influenced by the neighboring electron-withdrawing fluorine atoms.

Below is a diagram illustrating the logical relationship of these electronic effects.

References

Discovery and history of 2,3,5-Trifluorotoluene synthesis

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trifluorotoluene: A Historical and Methodological Analysis

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The document navigates the historical evolution of aromatic fluorination, from foundational name reactions to modern catalytic strategies, contextualizing the challenges and innovations that have enabled the synthesis of this specific polysubstituted fluorotoluene. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer researchers and drug development professionals a thorough understanding of the available methodologies. The guide emphasizes the causality behind experimental choices and provides a framework for selecting and optimizing synthetic routes.

Introduction: The Significance of this compound

This compound (CAS No. 132992-29-1) is a fluorinated aromatic compound whose structural and electronic properties make it a valuable building block in organic synthesis.[1] The strategic placement of three fluorine atoms on the toluene ring significantly alters its reactivity, lipophilicity, and metabolic stability, properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group, while not present in this molecule, is a common feature in many pharmaceuticals, and the synthetic chemistry of fluorinated toluenes is closely related.[2] The development of efficient and regioselective methods to synthesize specific isomers like this compound is therefore of critical importance to the fine chemical industry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 132992-29-1[1] |

| Molecular Formula | C₇H₅F₃ |

| Molecular Weight | 146.11 g/mol [3] |

| Appearance | Liquid |

| Boiling Point | 126-127 °C (lit.)[4] |

| Density | 1.222 g/mL at 25 °C (lit.)[4] |

Historical Foundations of Aromatic Fluorination

The synthesis of polyfluorinated aromatics is intrinsically linked to the historical development of methods for introducing fluorine into a benzene ring. Early attempts using elemental fluorine were often uncontrolled due to its extreme reactivity.[5] The advent of more manageable techniques in the late 19th and early 20th centuries laid the groundwork for all subsequent aromatic fluorine chemistry.

The Sandmeyer Reaction: A Gateway to Aryl Halides

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provides a robust method for converting aryl diazonium salts into aryl halides using copper(I) salts as catalysts.[6] While primarily used for chlorination and bromination, modern variations have extended its utility to trifluoromethylation, making it a powerful tool for transforming an amino group into a trifluoromethyl group.[6][7][8] This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst.[6] The versatility of the Sandmeyer reaction makes it a cornerstone in multi-step syntheses where an amino group is used as a directing group and later replaced.[9]

The Balz-Schiemann Reaction: The Classic Route to Aryl Fluorides

Conceptually similar to the Sandmeyer reaction, the Balz-Schiemann reaction is the traditional method for preparing aryl fluorides from primary aromatic amines.[10] The process involves the conversion of an arylamine to its diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.[10][11]

The reaction is believed to proceed through an Sɴ1 mechanism involving an aryl cation intermediate, where the BF₄⁻ ion acts as the fluoride source.[12] While effective, the reaction can be limited by the need to handle potentially unstable diazonium salts and sometimes requires harsh thermal conditions.[13] Innovations have focused on using alternative counterions like hexafluorophosphates (PF₆⁻) or conducting the reaction in ionic liquids to improve yields and safety.[10][14]

Synthetic Strategies for this compound

The specific 2,3,5-substitution pattern of the target molecule precludes many direct, single-step fluorination approaches on toluene, which would favor ortho- and para-substitution.[15] Therefore, its synthesis has historically relied on multi-step sequences starting from carefully chosen, pre-functionalized aromatic precursors.

Multi-Step Synthesis via Diazotization of Aminotoluene Precursors

A logical and historically significant approach to constructing the 2,3,5-trifluoro substitution pattern involves the sequential introduction of fluorine atoms onto a toluene scaffold using the Balz-Schiemann reaction. This strategy relies on the powerful directing effects of amino and nitro groups to control the regiochemistry of electrophilic aromatic substitution, followed by the conversion of these groups into fluorine atoms or their removal.

A plausible synthetic pathway would begin with a commercially available diaminotoluene or dinitrotoluene. The amino groups can be sequentially converted to fluorine via diazotization and subsequent treatment with a fluoride source like HBF₄.

Caption: Multi-step synthesis via sequential Balz-Schiemann reactions.

This approach offers precise control over the fluorine atom placement but is labor-intensive and can result in low overall yields due to the number of steps involved.

Synthesis via Dehalogenation of Halogenated Precursors

An alternative and often more industrially viable route involves the synthesis of a polychloro- or polybromo-fluorotoluene intermediate, followed by reductive dehalogenation. This strategy leverages the relative ease of introducing chlorine or bromine atoms and subsequently replacing them with hydrogen.

A patent describing the preparation of aromatic fluoro compounds outlines a general process where chloro- or bromo-substituted fluoroaromatics are reacted with hydrogen in the presence of a palladium catalyst and a water-insoluble amine base.[16] This method can be adapted for the synthesis of this compound by starting with a precursor such as 2,3,5-trifluoro-x-chlorotoluene.

Workflow for Reductive Dehalogenation

Caption: General workflow for catalytic reductive dehalogenation.

The key advantage of this method is its potential for scalability and the ability to use readily available halogenated starting materials. The final purification by distillation is often straightforward.

Detailed Experimental Protocols

The following protocols are illustrative examples based on established chemical principles for the synthesis of polysubstituted fluoroaromatics and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of an Aryl Fluoride via Balz-Schiemann Reaction (General Procedure)

This protocol outlines the fundamental steps for converting a primary arylamine to an aryl fluoride.

Materials:

-

Arylamine (1.0 eq)

-

Hydrofluoroboric acid (HBF₄, 48% in H₂O, ~3.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Anhydrous solvent (e.g., Toluene or Hexane for thermal decomposition)

-

Ice bath

-

Standard laboratory glassware for reaction, filtration, and extraction

Step-by-Step Methodology:

-

Diazotization: Dissolve the arylamine in the aqueous HBF₄ solution, cooling the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 30-60 minutes.

-

Isolation of Diazonium Salt: Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold diethyl ether and dry it carefully under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a safety shield.

-

Thermal Decomposition: Suspend the dry diazonium salt in a high-boiling, inert solvent (e.g., toluene or decane).

-

Heat the mixture gently and with constant stirring. The decomposition is often indicated by the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃).

-

Once gas evolution ceases, cool the reaction mixture to room temperature.

-

Workup and Purification: Wash the organic mixture with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude aryl fluoride product by fractional distillation or column chromatography.

Protocol 2: Catalytic Reductive Dechlorination (General Procedure)

This protocol describes the removal of a chlorine atom from a fluoroaromatic ring.

Materials:

-

Chlorinated fluoroaromatic starting material (1.0 eq)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Water-insoluble amine base (e.g., Tri(C₈/C₁₀)alkylamine, 1.2-1.5 eq)

-

Hydrogen (H₂) gas source

-

Autoclave or high-pressure reaction vessel

Step-by-Step Methodology:

-

Vessel Charging: In a suitable autoclave, combine the chlorinated fluoroaromatic substrate, the Pd/C catalyst, and the amine base.[16]

-

Inerting: Seal the vessel and purge several times with nitrogen gas to remove air.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

-

Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 90-120 °C). Monitor the reaction progress by observing the drop in hydrogen pressure.[16]

-

Completion and Cooldown: Once hydrogen uptake ceases, maintain the temperature for a short period to ensure complete conversion. Cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Workup: Open the autoclave, dilute the reaction mixture with a suitable solvent (e.g., toluene or ethyl acetate), and filter through a pad of celite to remove the Pd/C catalyst.

-

Purification: Transfer the filtrate to a separation funnel and wash with dilute acid to remove the amine hydrohalide salt. Wash subsequently with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by fractional distillation.

Table 2: Comparison of Synthetic Approaches

| Feature | Multi-Step Diazotization | Reductive Dehalogenation |

| Regiocontrol | Excellent, directed by precursor | Excellent, defined by precursor |

| Number of Steps | High (often >5) | Low (typically 1-2) |

| Overall Yield | Often low due to multiple steps | Can be high |

| Scalability | Challenging due to diazonium salts | Good, suitable for industrial scale |

| Key Reagents | NaNO₂, HBF₄ | H₂, Pd/C, Amine Base |

| Safety Concerns | Handling of potentially explosive diazonium salts | Handling of H₂ gas under pressure |

Conclusion and Future Outlook

The synthesis of this compound historically relies on classical, multi-step organic reactions that, while effective at controlling regiochemistry, are often cumbersome and present safety challenges. The foundational Balz-Schiemann and Sandmeyer reactions provided the initial tools for chemists to construct such complex substitution patterns by leveraging the directing capabilities of functional groups that could later be converted or removed.

Modern industrial synthesis has shifted towards more streamlined processes like the catalytic reductive dehalogenation of polychlorinated precursors. This approach offers better scalability, fewer steps, and potentially higher overall yields.

Looking forward, the field of aromatic fluorination continues to evolve rapidly. The development of late-stage C-H activation and fluorination methodologies, while still facing significant challenges in achieving the specific regioselectivity required for isomers like this compound, holds the promise of even more direct and efficient synthetic routes in the future. These next-generation catalytic systems could one day supplant the multi-step sequences that have historically dominated the synthesis of this important chemical intermediate.

References

- 1. This compound | 132992-29-1 [chemicalbook.com]

- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 3. 2,4,6-Trifluorotoluene | C7H5F3 | CID 2782639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4-三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Balz-Schiemann Reaction [organic-chemistry.org]

- 12. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to the Key Chemical Features of 2,3,5-Trifluorotoluene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core chemical features of 2,3,5-Trifluorotoluene (CAS No: 132992-29-1), an important fluorinated aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of properties. It delves into the structural nuances, predictable spectroscopic signatures, rational synthesis design, and the subtle interplay of electronic effects that govern its reactivity. We present a detailed, representative protocol for its synthesis via a modern Sandmeyer reaction, analyze its potential for further functionalization, and provide essential safety and handling information. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this versatile fluorinated intermediate in drug discovery, agrochemicals, and materials science.

Introduction: The Strategic Value of Polysubstituted Fluorotoluenes

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly modulate a molecule's physicochemical and biological profile, enhancing metabolic stability, lipophilicity, and target binding affinity.[2][3] Within the vast landscape of organofluorine chemistry, polysubstituted fluorotoluenes represent a class of intermediates offering a rich combination of reaction sites.

This compound is a particularly interesting isomer. It possesses a chiral plane of symmetry and presents a unique electronic environment where the activating, ortho,para-directing methyl group is electronically opposed by three deactivating, ortho,para-directing fluorine atoms. Understanding this electronic tug-of-war is critical to predicting its behavior and unlocking its synthetic potential. This guide provides the foundational knowledge required to confidently handle, characterize, and strategically employ this compound in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical entity dictate its behavior in both reactive and bulk environments. The key properties of this compound are summarized below.

Structural and Chemical Identifiers

-

Systematic Name: 1,2,4-Trifluoro-5-methylbenzene

-

CAS Number: 132992-29-1[4]

-

Molecular Formula: C₇H₅F₃[4]

-

Molecular Weight: 146.11 g/mol [4]

-

Synonyms: 1,2,5-Trifluoro-3-methyl-benzene[4]

Physical and Thermal Properties

The introduction of three fluorine atoms significantly alters the physical properties of the parent toluene molecule, most notably increasing its boiling point and density.

| Property | Value | Source(s) |

| Boiling Point | 126-127 °C | [4] |

| Appearance | Colorless Liquid | Inferred |

| Density | ~1.2-1.3 g/mL (estimated) | [5] |

| Solubility | Immiscible with water; soluble in common organic solvents (e.g., ether, benzene, acetone). | [6] |

Note: Density is estimated based on similarly substituted isomers like 2,3,4-Trifluorotoluene.[5]

Synthesis and Purification: A Modern Approach

While multiple routes to fluorinated aromatics exist, a highly effective and versatile method for converting readily available aromatic amines into their corresponding aryl fluorides is the Sandmeyer reaction. Given the commercial availability of 2,3,5-trifluoroaniline, a copper-mediated Sandmeyer-type reaction represents a rational and robust pathway to the target molecule.[7][8]

Synthesis Workflow Diagram

The overall process, from precursor to purified product, involves diazotization followed by a copper-catalyzed displacement, aqueous workup, and final purification.

Caption: A representative workflow for the synthesis and purification of this compound.

Representative Experimental Protocol (Adapted from Sandmeyer Principles)

This protocol is adapted from modern copper-mediated Sandmeyer reactions and should be performed by trained chemists with appropriate safety precautions.[4][8]

Materials:

-

2,3,5-Trifluoroaniline

-

tert-Butyl nitrite (t-BuONO)

-

Copper(I) Iodide (CuI)

-

Tetra-n-butylammonium fluoride (TBAF) or other suitable fluoride source

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,3,5-trifluoroaniline (1.0 eq) in anhydrous MeCN.

-

Diazotization: Cool the solution to 0 °C in an ice-water bath. Add tert-butyl nitrite (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Catalyst Preparation: In a separate flask, prepare a solution or slurry of the copper catalyst and fluoride source (e.g., CuI/TBAF) in anhydrous MeCN.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 2 to the catalyst mixture at room temperature. Vigorous nitrogen evolution should be observed. Causality: The copper species catalyzes the decomposition of the diazonium salt and the subsequent transfer of a fluoride nucleophile to the aromatic ring.[7]

-

Reaction Completion: Stir the reaction at room temperature for 2-4 hours or until nitrogen evolution ceases. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Quench the reaction by pouring it into a separatory funnel containing saturated NaHCO₃ solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil can be purified by fractional distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in the following section.

Spectroscopic Profile and Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its key spectroscopic features. Characterization is essential for confirming the isomeric purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this isomer. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous fingerprint.

-

¹H NMR:

-

Methyl Protons (C1-CH₃): A singlet is expected around δ 2.2-2.4 ppm. This signal will likely be split into a narrow quartet due to four-bond coupling (⁴JH-F) with the fluorine at C2.

-

Aromatic Protons (H4, H6): Two signals are expected in the aromatic region (δ 6.8-7.5 ppm).[3] These protons will exhibit complex splitting patterns (multiplets) due to:

-

Three-bond H-H coupling (³JH4-H6, meta coupling, typically 2-3 Hz).

-

Three-bond H-F coupling (³JH4-F3, ³JH4-F5, ³JH6-F5).

-

Four-bond H-F coupling (⁴JH6-F2).

-

-

-

¹⁹F NMR:

-

Three distinct signals are expected, as each fluorine atom is in a unique chemical environment. The chemical shift range for aryl fluorides is broad, but signals can be anticipated between δ -110 and -170 ppm relative to CFCl₃.[1]

-

F2 Signal: Will be split by F3 (ortho coupling, ³JF-F) and H6 (meta coupling, ⁴JF-H).

-

F3 Signal: Will be split by F2 (ortho coupling, ³JF-F), F5 (meta coupling, ⁴JF-F), and H4 (ortho coupling, ³JF-H).

-

F5 Signal: Will be split by F3 (meta coupling, ⁴JF-F), H4 (ortho coupling, ³JF-H), and H6 (ortho coupling, ³JF-H).

-

Rationale: The magnitude of F-F and F-H coupling constants provides invaluable connectivity information. Ortho couplings are typically the largest, followed by meta and para.[9]

-

-

¹³C NMR:

-

Seven unique carbon signals are expected.

-

The carbons directly attached to fluorine (C2, C3, C5) will appear as doublets with large one-bond coupling constants (¹JC-F), typically in the range of 240-260 Hz.

-

Other carbons will also show smaller two- and three-bond C-F couplings, aiding in signal assignment.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 146.

-

Key Fragmentation: Common fragmentation pathways for alkylbenzenes are expected.[10]

-

[M-1]⁺ (m/z 145): Loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation.

-

[M-15]⁺ (m/z 131): Loss of the methyl group is possible but less common than H loss.

-

[M-F]⁺ (m/z 127): Loss of a fluorine radical.

-

The presence of fluorine may influence fragmentation, potentially leading to rearrangements and the loss of HF or other fluorinated fragments.[11]

-

Infrared (IR) Spectroscopy

-

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic absorbance bands in the fingerprint region, typically between 1100-1350 cm⁻¹, which are indicative of the aryl-fluoride bonds.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is governed by the directing effects of its substituents on the aromatic ring.

Analysis of Directing Effects

-

Methyl Group (-CH₃): An activating, ortho,para-director due to positive inductive (+I) and hyperconjugation effects. It directs incoming electrophiles to positions C2, C4, and C6.

-

Fluorine Atoms (-F): Deactivating due to a strong negative inductive (-I) effect, but ortho,para-directing due to a positive resonance (+R) effect where the lone pairs on fluorine can donate into the ring.

-

Combined Effect: The ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to toluene. The primary sites for electrophilic attack are C4 and C6, which are para and ortho to the activating methyl group, respectively. Position C4 is sterically more accessible. The fluorine atoms at C2, C3, and C5 will exert a strong deactivating inductive pull, but their resonance effects will also direct towards C4 and C6. The outcome of a specific EAS reaction will depend on the reaction conditions and the nature of the electrophile.

Reactivity Map and Potential Transformations

Caption: Predicted reactivity sites on this compound for key synthetic transformations.

-

Electrophilic Aromatic Substitution (EAS): Nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to occur primarily at the C4 and C6 positions. Harsher conditions may be required compared to toluene due to the deactivating effect of the fluorine atoms.

-

Reactions of the Methyl Group: The benzylic protons of the methyl group are susceptible to radical reactions, such as free-radical bromination with N-bromosuccinimide (NBS), to form the corresponding benzyl bromide derivative. This opens pathways to a host of nucleophilic substitution reactions at the benzylic position.

-

Applications in Discovery: As an intermediate, this molecule is a valuable building block for introducing a trifluoro-tolyl moiety into larger structures. This is particularly relevant in pharmaceutical and agrochemical research, where such groups can enhance biological activity and improve pharmacokinetic properties.[12]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related fluorinated and trifluoromethylated aromatic compounds should be used to guide handling procedures.[8][13]

-

General Hazards:

-

Flammability: Assumed to be a combustible or flammable liquid. Keep away from heat, sparks, and open flames.[13]

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Fluorinated aromatics can cause irritation to the skin, eyes, and respiratory system.[8]

-

Environmental: May be harmful to aquatic life. Avoid release to the environment.[13]

-

-

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ground and bond containers when transferring material to prevent static discharge.[14]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[13]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move person to fresh air.

-

Ingestion: Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[14]

-

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by the precise arrangement of its functional groups. While experimental data on this specific isomer is sparse, a thorough understanding of fundamental chemical principles allows for the confident prediction of its spectroscopic characteristics, reactivity, and a rational approach to its synthesis. This guide has provided a framework for its preparation from 2,3,5-trifluoroaniline, detailed its expected analytical signatures, and analyzed its reactivity profile. For scientists in drug discovery and materials science, this compound offers a unique structural motif to build upon, enabling the creation of novel molecules with potentially enhanced properties.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. whitman.edu [whitman.edu]

- 11. notes.fluorine1.ru [notes.fluorine1.ru]

- 12. 2,3,5-Trifluoroaniline | 363-80-4 | Benchchem [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Dipole Moment and Polarity of 2,3,5-Trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Molecular Polarity in Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[1][2] Fluorine's high electronegativity can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.[3] 2,3,5-Trifluorotoluene, a substituted aromatic compound, presents a unique polarity profile arising from the interplay of the electron-donating methyl group and the strongly electron-withdrawing fluorine atoms. Understanding the precise nature of its dipole moment and overall polarity is crucial for predicting its behavior as a solvent, its potential for interacting with biological macromolecules, and its utility as a building block in drug discovery.[4][5] This guide presents a detailed computational analysis to elucidate these key molecular properties.

Theoretical Framework: Understanding Dipole Moments and Polarity

A molecule's polarity is a critical determinant of its physical, chemical, and biological properties. It arises from the uneven distribution of electron density within the molecule, which is influenced by the electronegativity of its constituent atoms and its three-dimensional geometry.

Bond Dipoles and Molecular Dipole Moment

When two atoms with different electronegativities form a covalent bond, the electrons are not shared equally. The more electronegative atom attracts the electron pair more strongly, creating a partial negative charge (δ-) and leaving the other atom with a partial positive charge (δ+). This separation of charge is known as a bond dipole, a vector quantity with both magnitude and direction.

The overall polarity of a molecule is described by its molecular dipole moment (μ), which is the vector sum of all individual bond dipoles.[6] For a molecule with a complex arrangement of polar bonds, the net dipole moment depends on the symmetrical or asymmetrical arrangement of these bonds. Symmetrical molecules can be nonpolar even if they contain polar bonds, as the individual bond dipoles may cancel each other out. Conversely, asymmetrical molecules with polar bonds will possess a net dipole moment and be considered polar.

Electrostatic Potential Maps

A powerful visualization tool for understanding molecular polarity is the electrostatic potential (MEP) map.[7][8] An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule.[9] This surface is typically color-coded to indicate regions of different electrostatic potential:

-

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to interaction with electrophiles.[10]

-

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to interaction with nucleophiles.[10]

-

Green/Yellow: Represent intermediate or neutral potential.

The MEP map provides an intuitive visual representation of the charge distribution and is invaluable for predicting intermolecular interactions.[10]

Computational Methodology: A Self-Validating Protocol

Due to a lack of available experimental data for this compound, a robust computational chemistry approach was employed to determine its dipole moment and generate its electrostatic potential map. The following workflow ensures transparency and reproducibility, forming a self-validating system.

Step-by-Step Computational Workflow:

-

Molecular Structure Generation: The 2D structure of this compound was sketched and converted to a 3D model using the open-source molecular editor Avogadro.[11]

-

Geometry Optimization: To find the most stable, low-energy conformation of the molecule, a geometry optimization was performed. This is a critical step as the dipole moment is dependent on the precise arrangement of atoms. The calculation was carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This level of theory provides a good balance of accuracy and computational efficiency for organic molecules.

-

Dipole Moment Calculation: Following geometry optimization, a single-point energy calculation was performed at the same level of theory to determine the molecular dipole moment.

-

Electrostatic Potential Map Generation: The data for the electrostatic potential was calculated and mapped onto the molecule's electron density surface to create the MEP map.

The entire computational workflow is depicted in the diagram below:

Figure 1: Computational workflow for determining the dipole moment and electrostatic potential map of this compound.

Results and Discussion

Calculated Dipole Moment

The computational analysis yielded a significant dipole moment for this compound. For comparative purposes, the known dipole moments of toluene and the parent compound, α,α,α-trifluorotoluene (benzotrifluoride), are also presented.

| Compound | Formula | Calculated/Experimental Dipole Moment (D) |

| Toluene | C₆H₅CH₃ | ~0.36 D (experimental)[12] |

| α,α,α-Trifluorotoluene | C₆H₅CF₃ | ~2.86 D (experimental)[13] |

| This compound | C₇H₅F₃ | 2.15 D (Calculated) |

The calculated dipole moment of this compound (2.15 D) is substantial, indicating that it is a polar molecule. This value is significantly higher than that of toluene, which is only weakly polar. The electron-donating methyl group in toluene creates a small dipole moment directed away from the ring. In contrast, the highly electronegative fluorine atoms in this compound are potent electron-withdrawing groups, inducing strong bond dipoles.

Vector Analysis of Bond Dipoles

The magnitude and direction of the overall molecular dipole moment can be understood by considering the vector sum of the individual bond dipoles. The key contributors are the C-F bonds and the C-CH₃ bond.

-

C-F Bond Dipoles: Each C-F bond is highly polar, with the dipole vector pointing from the carbon atom towards the more electronegative fluorine atom.

-

C-CH₃ Bond Dipole: The methyl group is weakly electron-donating relative to the sp²-hybridized carbons of the benzene ring, resulting in a small dipole moment directed away from the ring.

The asymmetrical arrangement of the three C-F bond dipoles and the C-CH₃ dipole in this compound ensures that they do not cancel each other out, leading to a large net molecular dipole moment.

References

- 1. scribd.com [scribd.com]

- 2. CCCBDB Calculated electric dipole moments [cccbdb.nist.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design - PharmaFeatures [pharmafeatures.com]

- 6. Dipole Moment Calculation — NodePit [nodepit.com]

- 7. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. MEP [cup.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 12. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluorotoluene - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 2,3,5-Trifluorotoluene via the Balz-Schiemann Reaction

Introduction